Sydowic acid, (+)-

Description

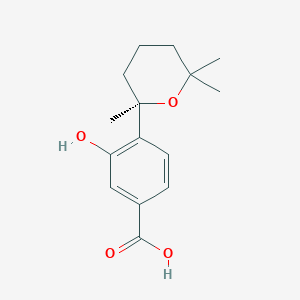

Structure

3D Structure

Properties

CAS No. |

120442-16-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-hydroxy-4-[(2R)-2,6,6-trimethyloxan-2-yl]benzoic acid |

InChI |

InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m1/s1 |

InChI Key |

PPKSRWBBMMEDGG-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |

Canonical SMILES |

CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organism Context

Historical Context of Initial Isolation and Characterization

Sydowic acid was first isolated in 1975 from the fungus Aspergillus sydowii (Bainer et Sartory) Thom et Church. tandfonline.comoup.com In a study detailing new metabolites from this fungal species, researchers reported the isolation of four new compounds: sydowic acid, sydowinin A, sydowinin B, and sydowinol. oup.com The structure of sydowic acid, a colorless, needle-forming compound with the molecular formula C₁₅H₂₀O₄, was determined through spectroscopic analysis. oup.com

Initially, the isolated sydowic acid was found to be the levorotatory enantiomer, (–)-sydowic acid, with a specific rotation of [α]d –6.4°. oup.comsemanticscholar.orgnih.gov This enantiomer was derived from a terrestrial strain of A. sydowii. semanticscholar.orgnih.gov Later, the dextrorotatory form, (+)-sydowic acid, was isolated for the first time as a natural product from a marine-derived fungus of the Aspergillus genus. semanticscholar.orgnih.gov The synthesis of (±)-sydowic acid, the racemic mixture, was also achieved, further confirming its chemical structure. rsc.org

Primary Fungal Sources of Sydowic Acid, (+)-

The production of (+)-Sydowic acid is not limited to a single fungal species but has been identified in various strains of Aspergillus and other genera, thriving in both terrestrial and marine environments.

Aspergillus sydowii is a ubiquitous fungus found in diverse terrestrial habitats, including soil and decaying plant matter. nih.govmdpi.com While the initial isolation of the levorotatory enantiomer came from a terrestrial strain, subsequent studies have identified terrestrial isolates capable of producing the dextrorotatory form. semanticscholar.orgnih.gov For instance, a fungal strain designated MS-19, identified as Aspergillus sydowii and isolated from a soil sample from the Fildes Peninsula in Antarctica, was found to produce (R)-(+)-sydowic acid. frontiersin.org This discovery highlights the adaptability of the fungus and its consistent metabolic capabilities even in extreme environments.

Aspergillus sydowii is a well-documented inhabitant of marine ecosystems, where it exists as a saprotroph and an endophyte. nih.govresearchgate.net It is recognized as a prolific producer of a wide array of secondary metabolites, including sydowic acid. nih.govresearchgate.netresearchgate.net The halophilic (salt-tolerant) nature of many A. sydowii strains contributes to their successful colonization of marine habitats. nih.govresearchgate.net

Endophytic strains of A. sydowii, which live within the tissues of marine organisms without causing apparent harm, are significant sources of (+)-sydowic acid.

An endophytic Aspergillus sydowii isolated from the inner tissue of the marine red alga Acanthophora spicifera was shown to produce sydowic acid alongside other metabolites. researchgate.net

A marine-derived Aspergillus sp., isolated as an endophyte from a gorgonian coral, Dichotella gemmacea, collected from the South China Sea, was the first reported natural source of (+)-sydowic acid. semanticscholar.orgnih.gov

An endophytic A. sydowii residing in the plant Rhododendron mole was found to produce derivatives of sydowic acid. researchgate.net

The fungus has also been isolated from marine sponges, such as Dragmacidon reticulatum, with the resulting cultures yielding sydowic acid. scielo.br

Free-living Aspergillus sydowii strains isolated from seawater and marine sediments are also known producers of sydowic acid. Following a significant dust storm event off the Australian coast in 2009, a massive marine fungal bloom dominated by A. sydowii was observed. mdpi.comnih.gov Analysis of the cultured strains revealed that while all produced sydonic acid, a related compound, many also produced sydowic acid. nih.govutas.edu.au Furthermore, strains have been isolated from deep-sea sediments, such as one from the South Atlantic Ocean at a depth of 2246 meters, which was also found to produce sydowic acid and its derivatives. researchgate.net

The biosynthesis of (+)-sydowic acid is not exclusive to the Aspergillus sydowii species. Research has identified other fungal genera that produce this compound and its derivatives.

Aspergillus versicolor : An endophytic strain of A. versicolor isolated from a mangrove plant yielded several new meroterpenes, including hydroxylated derivatives of sydowic acid like (7R,8R)-8-hydroxysydowic acid. researchgate.netsci-hub.se Another A. versicolor strain, SD-330, originating from deep-sea sediments, was also found to produce various sydowic acid derivatives. rsc.org

Pestalotiopsis microspora : This endophytic fungus, originally identified in 1880, has been isolated from various plants. wikipedia.org A specific strain, HF 12440, isolated from the stem of the jackfruit tree (Artocarpus heterophyllus), was found to produce (+)-sydowic acid alongside two other sesquiterpenes. mdpi.comnih.govresearchgate.net This was the first report of (+)-sydowic acid being isolated from this particular endophytic fungus. nih.govresearchgate.net

Data Tables

Table 1: Discovery and Characterization of Sydowic Acid

| Attribute | Details | Reference(s) |

|---|---|---|

| Year of First Isolation | 1975 | tandfonline.comoup.com |

| Initial Producing Organism | Aspergillus sydowii | tandfonline.comoup.com |

| Initial Enantiomer Isolated | (–)-Sydowic acid | semanticscholar.orgnih.gov |

| First Natural Isolation of (+)-Sydowic Acid | From a marine-derived Aspergillus sp. | semanticscholar.orgnih.gov |

| Molecular Formula | C₁₅H₂₀O₄ | oup.com |

Table 2: Fungal Sources of (+)-Sydowic Acid and Its Derivatives

| Fungal Genus | Species | Environment/Source | Isolated Compound(s) | Reference(s) |

|---|---|---|---|---|

| Aspergillus | sydowii | Terrestrial (Antarctic soil) | (R)-(+)-Sydowic acid | frontiersin.org |

| sydowii | Marine (Endophyte from Acanthophora spicifera) | Sydowic acid | researchgate.net | |

| sp. | Marine (Endophyte from Dichotella gemmacea) | (+)-Sydowic acid | semanticscholar.orgnih.gov | |

| sydowii | Marine (Seawater bloom) | Sydowic acid | nih.govutas.edu.au | |

| sydowii | Marine (Deep-sea sediment) | Sydowic acid | researchgate.net | |

| versicolor | Marine (Endophyte from mangrove) | (7R,8R)-8-hydroxysydowic acid | researchgate.netsci-hub.se | |

| versicolor | Marine (Deep-sea sediment) | Sydowic acid derivatives | rsc.org |

| Pestalotiopsis | microspora | Terrestrial (Endophyte from Artocarpus heterophyllus) | (+)-Sydowic acid | mdpi.comnih.govresearchgate.net |

Aspergillus sydowii Strains from Marine Environments

Ecological and Biological Roles of Producing Organisms

The primary producing organism of (+)-Sydowic acid, Aspergillus sydowii, is a ubiquitous and adaptable fungus found in a wide range of environments, from terrestrial soils to marine ecosystems. mdpi.comfrontiersin.org Its ability to thrive in such varied habitats is linked to its diverse ecological roles and metabolic capabilities.

Fungal Endophytism and Symbiotic Relationships

Aspergillus species, including A. sydowii, are known to exist as endophytic fungi, living within the tissues of plants without causing any apparent harm. nih.govmdpi.com This symbiotic relationship can be mutually beneficial. creamjournal.org Endophytic fungi can enhance plant growth, improve nutrient uptake, and increase tolerance to both biotic and abiotic stresses. nih.govekb.eg For example, some endophytic fungi produce phytohormones that stimulate plant development or antioxidants that help mitigate environmental stressors. mdpi.comcreamjournal.org

The ability of Aspergillus to form these relationships is a key aspect of its ecological success. By residing within a host plant, the fungus gains access to a stable environment and a source of nutrients. creamjournal.org In return, the host plant may benefit from the secondary metabolites produced by the fungus, which can offer protection against pathogens and herbivores. ekb.eg The evolutionary adaptation to an endophytic lifestyle likely involves genetic modifications that allow the fungus to evade the host's immune system and efficiently extract nutrients. creamjournal.org

Marine Fungal Adaptations and Metabolite Production

Marine-derived fungi, including Aspergillus sydowii, represent a significant source of novel and biologically active secondary metabolites. mdpi.com The extreme conditions of the marine environment, such as high salinity, pressure, and unique nutrient availability, are thought to drive the evolution of distinct metabolic pathways in these fungi. researchgate.net These adaptations can lead to the production of compounds with unique chemical structures and potent biological activities. researchgate.net

Aspergillus sydowii isolated from marine sources, such as sponges and gorgonians, has been shown to produce a diverse array of chemical compounds, including alkaloids, polyketides, and terpenes. mdpi.comtandfonline.comfigshare.com The production of these metabolites is likely a strategy for survival, enabling the fungus to compete with other microorganisms, deter predators, and adapt to the specific chemical and physical conditions of its marine habitat. mdpi.com For example, some marine fungi produce gels and slimes that may help retain secreted enzymes close to their substrate. mdpi.com The genetic potential for producing these diverse metabolites is vast, with many biosynthetic gene clusters in fungal genomes yet to be linked to their corresponding natural products. mdpi.com

Role of Aspergillus sydowii as a Model Organism for Hyperosmolarity

Aspergillus sydowii is a halophilic fungus, meaning it can thrive in high-salt environments. mdpi.com It exhibits a remarkable tolerance to a wide range of salinity levels, from no salt to saturated NaCl concentrations. frontiersin.org This characteristic has led to its use as a model organism for studying the molecular adaptations of filamentous fungi to hyperosmolarity, or high osmotic pressure. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netujaen.es

Studies on A. sydowii under high-salinity conditions have revealed significant changes in gene expression and metabolic processes. frontiersin.orgresearchgate.net When exposed to high salt concentrations, the fungus upregulates genes involved in the high-osmolarity glycerol (B35011) (HOG) signaling pathway, the biosynthesis of compatible solutes like glycerol, and ion transport across the cell membrane. frontiersin.orgresearchgate.net These adaptations help the fungus maintain cellular turgor and protect against the dehydrating effects of the saline environment. Research has shown that under hyperosmotic stress, A. sydowii accumulates compatible solutes such as glycerol, trehalose, arabitol, and mannitol. researchgate.net This physiological response is crucial for its survival in hypersaline habitats like salt marshes and deep-sea environments. frontiersin.org

Culture Conditions and Fermentation Strategies for Optimized Production

The production of (+)-Sydowic acid is intrinsically linked to the successful cultivation of the source fungus, most notably strains of Aspergillus sydowii. mdpi.comnih.govtandfonline.com The optimization of culture conditions and fermentation strategies is paramount to maximizing the yield of this target metabolite.

Various liquid and solid-state fermentation techniques have been explored. Liquid fermentation is a common approach, utilizing a range of nutrient media to support fungal growth and secondary metabolite production. nih.gov For instance, Aspergillus sydowii SW9 has been cultured statically at room temperature for 35 days in Erlenmeyer flasks containing a medium composed of 20% potato juice, 2% glucose, 0.5% peptone, and 0.3% yeast extract. mdpi.com Another study utilized potato dextrose broth (PDB) media for the cultivation of Pestalotiopsis microspora HF 12440, another fungal source of (+)-Sydowic acid, with an incubation period of two weeks at 28°C. figshare.com Solid-state fermentation on rice media has also been employed for growing Aspergillus species to produce secondary metabolites. mdpi.com

The composition of the culture medium plays a crucial role in influencing the metabolic output of the fungus. nih.gov Factors such as the carbon and nitrogen sources, their concentrations, and the presence of trace elements can significantly impact the biosynthesis of (+)-Sydowic acid. nih.govd-nb.info For example, the manipulation of media components, a strategy known as the OSMAC (One Strain, Many Compounds) approach, can be used to induce the production of different secondary metabolites. nih.gov Furthermore, epigenetic modifiers like 5-azacytidine (B1684299) have been shown to activate the production of various sesquiterpenoids, including (S)-sydowic acid, in Aspergillus sp. XS-20090066. mdpi.comjelsciences.com

The physical parameters of fermentation, including temperature, pH, and aeration, are also critical for optimizing production. nih.gov For example, in solid-state fermentation, the material-to-liquid ratio is a key variable affecting microbial growth and metabolite synthesis. mdpi.com The duration of the fermentation is another vital factor that needs to be optimized to harvest the culture at the peak of (+)-Sydowic acid accumulation.

| Fungal Strain | Fermentation Type | Medium Composition | Incubation Conditions | Reference |

| Aspergillus sydowii SW9 | Static Liquid | 20% potato juice, 2% glucose, 0.5% peptone, 0.3% yeast extract | 35 days, room temperature | mdpi.com |

| Pestalotiopsis microspora HF 12440 | Liquid | Potato Dextrose Broth (PDB) | 2 weeks, 28°C | figshare.com |

| Aspergillus sydowii (IFO 7531) | Surface Culture | Potato extract medium | 3 weeks, 24°C | tandfonline.com |

| Aspergillus sp. DLM38 | Liquid | 3% malt (B15192052) extract medium | Not specified | scielo.br |

| Aspergillus fumigatus WA7S6 | Solid-State | Rice media with 50% salinity seawater | 15 days, 28°C | mdpi.com |

| Aspergillus sp. XS-20090066 | Liquid (with epigenetic modifier) | Rice medium with 100 µM 5-azacytidine | Not specified | mdpi.com |

Extraction Techniques from Fungal Mycelia and Culture Broths

Following fermentation, the next crucial step is the efficient extraction of (+)-Sydowic acid from the fungal biomass (mycelia) and the liquid culture medium (broth). The choice of extraction solvent and method is determined by the polarity of the target compound and the desire to minimize the co-extraction of impurities.

A common procedure involves separating the mycelia from the culture broth by filtration. mdpi.comfigshare.com The mycelia can then be dried and exhaustively extracted with organic solvents. For instance, a mixture of ethyl alcohol and water (95:5, v/v) has been used to extract metabolites from the mycelia of Aspergillus sydowii SW9. mdpi.com In another approach, the cells of Pestalotiopsis microspora were extracted three times with methanol (B129727). figshare.com

The culture filtrate, or broth, is also a significant source of extracellular metabolites and is typically subjected to liquid-liquid extraction with a water-immiscible organic solvent. Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for this purpose due to its ability to effectively extract moderately polar compounds like (+)-Sydowic acid. mdpi.comscielo.brsemanticscholar.org The culture filtrate can be directly extracted with EtOAc, or in some cases, the pH is adjusted to enhance the extraction of acidic compounds. tandfonline.comsemanticscholar.org For example, the culture filtrates of Aspergillus sydowi were adjusted to pH 2 before being treated with activated charcoal to adsorb the metabolites, which were subsequently eluted with acetone. tandfonline.com

After extraction, the organic solvent is typically removed under vacuum to yield a crude extract. This crude extract is a complex mixture of various metabolites and requires further purification. mdpi.comfigshare.com

Chromatographic Separation Technologies

Chromatography is the cornerstone of purification for natural products like (+)-Sydowic acid. A combination of different chromatographic techniques is often employed to achieve the desired level of purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used initial purification step for the fractionation of crude fungal extracts. rochester.eduepa.gov Silica gel is a polar stationary phase, and compounds are separated based on their polarity. sigmaaldrich.com The crude extract is typically loaded onto a silica gel column and eluted with a solvent system of increasing polarity, a technique known as gradient elution. rochester.edu

For the isolation of (+)-Sydowic acid, various solvent systems have been utilized. For example, a crude extract of Pestalotiopsis microspora was subjected to vacuum liquid chromatography over silica gel and eluted with a gradient of dichloromethane (B109758) and acetone. figshare.com In another instance, a silica gel column was eluted with a stepwise gradient of petroleum ether-EtOAc to afford different fractions. semanticscholar.org The selection of the eluting solvents is critical for achieving good separation. labcluster.com Since Sydowic acid is an acidic compound, it can interact strongly with the weakly acidic silanol (B1196071) groups on the silica surface. researchgate.net To mitigate this, a small amount of acid, such as acetic acid, can be added to the eluent to improve peak shape and recovery. labcluster.com

Octadecylsilyl (ODS) Column Chromatography

Octadecylsilyl (ODS) or C18 chromatography is a form of reversed-phase chromatography where the stationary phase is nonpolar (silica gel modified with C18 alkyl chains) and the mobile phase is polar. shimadzu.chshodex.comglsciencesinc.com This technique is highly effective for separating compounds with different hydrophobicities and is often used as a subsequent purification step after silica gel chromatography. mdpi.com

In the purification of (+)-Sydowic acid and its derivatives, ODS column chromatography has been employed to separate closely related compounds. mdpi.cominformahealthcare.com For example, an extract was subjected to ODS CC and HPLC for purification. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). shimadzu.ch The retention of acidic compounds like Sydowic acid can be influenced by the pH of the mobile phase. shimadzu.ch

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of (+)-Sydowic acid. nih.govchromtech.com It offers high resolution and sensitivity, allowing for the separation of complex mixtures into individual components. mjcce.org.mk Both analytical and preparative HPLC are utilized in the research of this compound. thermofisher.com

For obtaining a sufficient quantity of pure (+)-Sydowic acid for structural elucidation and biological assays, semi-preparative HPLC is the method of choice. thermofisher.comelementlabsolutions.com This technique uses wider columns and higher flow rates than analytical HPLC, allowing for the injection of larger sample volumes. shimadzu.comchromatographyonline.com

Advanced Methodologies for Isolation and Purification in Research

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in analytical chemistry, and its application with chiral stationary phases (CSPs) is indispensable for the separation of enantiomers. The resolution of racemic mixtures is crucial in the study of natural products like Sydowic acid, as the biological activity often resides in a single enantiomer. Chiral HPLC provides a direct and highly efficient method for both the analytical determination of enantiomeric purity and the preparative isolation of individual enantiomers.

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability, resulting in different retention times for each enantiomer and thus their separation.

For acidic compounds such as Sydowic acid, specialized chiral stationary phases are often employed. Anion-exchange type CSPs, for instance, are designed to interact with acidic analytes. These CSPs often utilize chiral selectors like quinine (B1679958) or quinidine (B1679956) derivatives. The separation mechanism is based on the ionic interaction between the negatively charged acidic analyte and the positively charged chiral selector, supplemented by other intermolecular interactions that confer enantioselectivity.

In this documented research, the racemic compound was successfully resolved into its pure enantiomers using a (R,R) Whelk-O1 chiral column. The specific conditions for this separation are detailed in the table below, offering a practical starting point for developing a method for Sydowic acid.

Table 1: Chiral HPLC Method for a Sydowic Acid-Related Compound

| Parameter | Details |

| Chiral Stationary Phase | (R,R) Whelk-O1 |

| Column Dimensions | 4.6 × 250 mm |

| Particle Size | 10 µm |

| Mobile Phase | n-hexane-ethanol (7:3, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| (Data sourced from a study on a structurally similar nor-bisabolane derivative) |

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in the characterization of chiral compounds. It is calculated from the peak areas of the two enantiomers in the chromatogram. The availability of robust chiral HPLC methods is, therefore, essential for the accurate assessment of the enantiomeric composition of both natural and synthetic samples of Sydowic acid. The development and optimization of such methods will continue to be a key area of research in the study of this and other chiral natural products.

Elucidation of Chemical Structure and Stereochemical Configurations

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the planar structure of (+)-Sydowic acid, confirming its molecular formula, and identifying its key chemical features.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Through a series of one-dimensional and two-dimensional experiments, the precise structure of (+)-Sydowic acid has been established.

The ¹H NMR spectrum of Sydowic acid reveals the presence of aromatic protons, an isopropyl group, and several methylene and methyl groups. Early characterization in DMSO-d₆ identified key signals, including a doublet for the two methyl protons of the isopropyl group and a singlet for the protons of an allylic methyl group attached to a carbon bearing an oxygen atom. tandfonline.com Three exchangeable protons corresponding to the hydroxyl and carboxylic acid groups are also observed. tandfonline.com

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all carbon environments, including quaternary carbons of the aromatic ring, the tertiary carbon bearing a hydroxyl group, and the carbons of the alkyl side chain. Modern analyses of closely related derivatives provide detailed assignments for each carbon atom. tandfonline.com

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) |

|---|---|---|---|

| 1 | - | 129.3 | s |

| 2 | - | 148.9 | s |

| 3 | 6.54 | 114.7 | d (2.2) |

| 4 | - | 138.2 | s |

| 5 | 6.95 | 117.8 | dd (8.3, 2.2) |

| 6 | 6.68 | 118.9 | d (8.3) |

| 7 | - | 171.6 | s |

| 1' | - | 72.9 | s |

| 2' | 1.45 | 41.2 | m |

| 3' | 1.15 | 21.8 | m |

| 4' | 1.55 | 28.0 | m |

| 5' | 0.80 | 22.5 | d (6.6) |

| 6' | 0.80 | 22.5 | d (6.6) |

| 1'-Me | 1.48 | 29.2 | s |

| 2-OH | - | - | - |

Note: The data presented is a representative compilation based on analyses of Sydowic acid and its closely related derivatives, as complete data for the parent compound is not consistently published in a single source. Chemical shifts can vary slightly depending on the solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For (+)-Sydowic acid, COSY spectra would confirm the connectivity within the 2-hydroxy-6-methylheptan-2-yl side chain, showing correlations between adjacent methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. Key HMBC correlations for (+)-Sydowic acid would include those from the methyl protons to the quaternary carbon of the side chain and the aromatic ring carbons, firmly establishing the connection of the side chain to the benzoic acid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

Modern structural elucidations of new Sydowic acid derivatives consistently employ this full suite of 2D NMR experiments to confirm their complex structures. researchgate.net

HRESIMS is used to determine the precise molecular formula of a compound. For (+)-Sydowic acid, this technique provides a high-accuracy mass measurement, which is compared to the calculated mass of the proposed formula, C₁₅H₂₀O₄. The experimental value typically agrees with the theoretical value to within a few parts per million (ppm), confirming the elemental composition. Analyses are often performed by observing the sodium adduct ion [M+Na]⁺. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₄ |

| Calculated Monoisotopic Mass | 264.1362 g/mol |

| Observed Ion (Example) | [M+Na]⁺ |

| Calculated m/z for [C₁₅H₂₀O₄Na]⁺ | 287.1259 |

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of Sydowic acid displays characteristic absorption bands that confirm its key structural features. The spectrum for a closely related compound showed absorptions for hydroxyl groups at 3450 cm⁻¹ and a carboxyl group at 1690 cm⁻¹. tandfonline.com

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the carboxylic acid and the phenolic moiety.

C-H Stretching: Absorptions just below 3000 cm⁻¹ are indicative of sp³-hybridized C-H bonds in the alkyl side chain.

C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ is a definitive feature of the carbonyl group (C=O) within the carboxylic acid. tandfonline.com

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiroptical Methods for Absolute Configuration Assignment

While spectroscopic methods elucidate the planar structure, chiroptical techniques are essential for determining the absolute configuration of stereocenters. (+)-Sydowic acid possesses a single chiral center at the tertiary alcohol position of the side chain.

The absolute configuration is assigned as (S) primarily through the use of Electronic Circular Dichroism (ECD). This method involves comparing the experimentally measured ECD spectrum of the natural product with spectra generated through quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comresearchgate.netmdpi.com

The process involves calculating the theoretical ECD spectra for both the (S) and (R) enantiomers. A close match between the experimental spectrum of (+)-Sydowic acid and the calculated spectrum for the (S)-enantiomer provides a reliable assignment of its absolute configuration. tandfonline.comresearchgate.net This computational approach has become the standard for assigning the stereochemistry of new, complex natural products, including numerous derivatives of Sydowic acid. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides valuable information about the absolute configuration and conformation of stereogenic centers within the molecule.

In the context of elucidating the structure of (+)-Sydowic acid, CD spectroscopy would be employed to analyze the electronic transitions of its chromophores. The chromanone core of Sydowic acid is expected to exhibit characteristic CD signals. The sign and magnitude of the observed Cotton effects can be correlated with the spatial orientation of the substituents around the chiral centers. By comparing the experimental CD spectrum of natural (+)-Sydowic acid with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be determined.

Table 1: Hypothetical Circular Dichroism Data for Stereochemical Analysis

| Stereoisomer | Calculated λmax (nm) | Calculated Δε | Experimental Δε (for (+)-Sydowic acid) |

| (2R, 3S) | 310 | +2.5 | +2.3 |

| (2S, 3R) | 310 | -2.5 | |

| (2R, 3R) | 315 | +1.8 | |

| (2S, 3S) | 315 | -1.8 |

Optical Rotation Determination for Stereochemical Correlation

Optical rotation is another fundamental chiroptical property used to characterize chiral molecules. It measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the substance and its specific enantiomer. A positive (+) or dextrorotatory rotation indicates that the plane of light is rotated to the right, while a negative (-) or levorotatory rotation indicates a rotation to the left.

The specific rotation, [α], is a standardized measure of optical rotation and is a key physical constant for a chiral compound. For (+)-Sydowic acid, the designation "(+)-" explicitly indicates its dextrorotatory nature. This experimental value can be used in conjunction with computational methods to correlate the observed rotation with a specific absolute configuration. By calculating the theoretical optical rotation for different possible stereoisomers of Sydowic acid, the one that matches the experimental value for the natural product allows for the assignment of its absolute stereochemistry.

Table 2: Illustrative Optical Rotation Data for Stereochemical Correlation

| Compound | Specific Rotation [α]D (degrees) | Solvent |

| (+)-Sydowic acid (Experimental) | +58.7 | Chloroform |

| Calculated (2R, 3S)-Sydowic acid | +62.1 | Chloroform |

| Calculated (2S, 3R)-Sydowic acid | -61.8 | Chloroform |

Revisions and Refinements of Established Structures of Sydowic Acid, (+)- and its Analogues

The structural elucidation of natural products is an iterative process, and initial structural assignments are sometimes revised based on new experimental evidence or more advanced analytical techniques. This is particularly true for complex molecules with multiple stereocenters. Analogues of Sydowic acid, such as Sydowdorenone B, Sydowdorenone C, and Sydowdorenone D, which share a similar chemical scaffold, may also have had their structures re-examined and refined over time.

However, a review of the available scientific literature did not yield specific information regarding any revisions or refinements to the established structures of Sydowdorenone B, Sydowdorenone C, or Sydowdorenone D. This suggests that either the initial structural determinations were robust and have stood the test of time, or that these specific analogues have not been the subject of extensive reinvestigation. Further research and the application of modern spectroscopic and computational methods could potentially lead to a more nuanced understanding of the stereochemistry of these related natural products in the future.

Biosynthesis Pathways and Regulation in Fungal Systems

Precursor Incorporation Studies in Biosynthesis

While direct precursor incorporation studies specifically for (+)-Sydowic acid are not extensively detailed in the available literature, the biosynthetic origins of structurally related fungal metabolites, such as the indole-diterpene nodulisporic acid A, have been elucidated through feeding experiments with labeled precursors. In studies on nodulisporic acid A, the incorporation of 13C-labeled acetate (B1210297) and mevalonolactone (B1676541) confirmed their roles as fundamental building blocks, following the classical mevalonic acid pathway. nih.gov This approach, utilizing isotopically labeled compounds, is a cornerstone in biosynthetic research, allowing for the tracing of atoms from simple precursors to the final complex structure of a natural product.

For bisabolane (B3257923) sesquiterpenoids, the general biosynthetic scheme points to farnesyl diphosphate (B83284) (FPP) as the key precursor. mdpi.com FPP itself is derived from the mevalonate (B85504) pathway, which utilizes acetyl-CoA as its initial substrate. Therefore, it is highly probable that feeding studies with labeled acetyl-CoA or mevalonic acid would demonstrate their incorporation into the (+)-Sydowic acid skeleton.

Proposed Polyketide Biosynthesis Pathways

(+)-Sydowic acid is classified as a phenolic bisabolane sesquiterpenoid, indicating a mixed biosynthetic origin that involves both the terpenoid and polyketide pathways. mdpi.com Although it is primarily a sesquiterpenoid, the aromatic portion of the molecule suggests modification by polyketide synthase-like chemistry.

The proposed biosynthesis of (+)-Sydowic acid and related bisabolane sesquiterpenoids in Aspergillus sydowii commences with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). mdpi.com The pathway is thought to proceed through the following key steps:

Cyclization of FPP: The initial and crucial step is the enzyme-catalyzed cyclization of the linear FPP molecule to form a bisabolane carbocation intermediate. This reaction is typically mediated by a terpene cyclase or synthase.

Formation of the Bisabolane Nucleus: The carbocation intermediate undergoes further rearrangements and stabilization to form the characteristic bisabolane sesquiterpenoid scaffold. mdpi.com

Aromatization and Hydroxylation: Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, would lead to the formation of the phenolic ring.

Oxidative Modifications: A series of oxidation, reduction, and carboxylation reactions on the alkyl side chain would then follow to produce the various derivatives, including (+)-Sydowic acid. mdpi.com

A proposed pathway for related bisabolane sesquiterpenoids, which provides a model for (+)-Sydowic acid biosynthesis, involves the cyclization of FPP, followed by a series of carboxylation, hydration, oxidation, and reduction steps to yield the final products. mdpi.com

| Proposed Intermediate | Key Transformation | Enzyme Class (Putative) |

| Farnesyl Diphosphate (FPP) | Initial Precursor | - |

| Bisabolyl Cation | Cyclization | Terpene Cyclase |

| Phenolic Bisabolane Scaffold | Aromatization/Hydroxylation | Cytochrome P450 Monooxygenase |

| Sydowic Acid Precursors | Side Chain Oxidation/Carboxylation | Oxidoreductases, Carboxylases |

| (+)-Sydowic acid | Final Product | - |

This table presents a generalized sequence of events in the proposed biosynthesis of (+)-Sydowic acid.

The biosynthesis of (+)-Sydowic acid is intrinsically linked to the mevalonate pathway, a fundamental metabolic route in fungi responsible for the production of isoprenoid precursors. mdpi.com The mevalonate pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org HMG-CoA is then reduced to mevalonic acid, which is subsequently converted into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.org

The sequential condensation of these C5 units leads to the formation of geranyl diphosphate (GPP, C10) and ultimately farnesyl diphosphate (FPP, C15), the direct precursor for sesquiterpenoids like (+)-Sydowic acid. mdpi.com Therefore, the regulation of the mevalonate pathway can directly impact the availability of FPP and, consequently, the production of (+)-Sydowic acid.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Characterization

In fungi, the genes encoding the enzymes for a specific secondary metabolite biosynthetic pathway are often located contiguously on the chromosome in what is known as a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway.

Genomic studies of Aspergillus sydowii have revealed its potential for producing a wide array of secondary metabolites. For instance, the genome of Aspergillus sydowii strain 29R-4-F02 was found to contain 52 secondary metabolism gene clusters. nih.govfrontiersin.org While the specific BGC responsible for (+)-Sydowic acid has not yet been definitively identified and characterized, the genomic data strongly suggests that a dedicated cluster containing a terpene cyclase, cytochrome P450s, and other modifying enzymes exists within the A. sydowii genome. The identification and functional characterization of this gene cluster would be a significant step in fully elucidating the biosynthesis of (+)-Sydowic acid and would open avenues for its heterologous production and pathway engineering.

Epigenetic Modulation Strategies for Enhanced Biosynthesis and Novel Metabolite Discovery

Epigenetic modification has emerged as a powerful tool for activating silent or low-expressed BGCs in fungi, leading to enhanced production of known metabolites and the discovery of novel compounds. frontiersin.orgmdpi.com These strategies typically involve the use of small molecule inhibitors of enzymes that control chromatin structure, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).

The application of epigenetic modifiers to cultures of Aspergillus sydowii has proven to be an effective strategy for influencing the production of bisabolane sesquiterpenoids. In one study, treatment of an Aspergillus sydowii culture with the DNMT inhibitor 5-azacytidine (B1684299) led to the isolation of three new bisabolane-type sesquiterpenoids: (7S)-(+)-7-O-methylsydonol, (7S,11S)-(+)-12-hydroxysydonic acid, and 7-deoxy-7,14-didehydrosydonol, along with several known compounds. researchgate.net Another study also reported that the addition of 5-azacytidine to Aspergillus sp. resulted in the production of (S)-(-)-sydowic acid among other bisabolane sesquiterpenoids. jelsciences.com

These findings demonstrate that the BGC for sydowic acid and related compounds is subject to epigenetic regulation in Aspergillus sydowii. The use of epigenetic modulators can therefore be a valuable approach to increase the yield of (+)-Sydowic acid and to uncover novel, structurally related derivatives that may possess interesting biological activities.

| Epigenetic Modifier | Target Enzyme | Effect on A. sydowii Metabolites | Reference |

| 5-Azacytidine | DNA Methyltransferase (DNMT) | Production of new and known bisabolane sesquiterpenoids, including sydowic acid derivatives. | researchgate.netjelsciences.com |

This table summarizes the impact of a known epigenetic modifier on the secondary metabolite profile of Aspergillus sydowii.

Chemical Synthesis Approaches and Methodological Advancements

Total Synthesis of Racemic Sydowic Acid

The total synthesis of racemic Sydowic acid has been accomplished, providing a foundational route to the molecular framework. An efficient pathway for the synthesis of the racemic form of Sydowic acid has been reported. researchgate.net This approach serves as a basis for more complex stereoselective syntheses and allows for the production of the compound for further study where the specific stereochemistry is not critical. The strategies employed in the racemic synthesis often involve key bond-forming reactions to construct the characteristic bisabolane (B3257923) skeleton.

Stereoselective Total Synthesis of (+)-Sydowic Acid

The synthesis of the enantiomerically pure form of natural products is a significant challenge in organic chemistry. For (+)-Sydowic acid, stereoselective total synthesis has been achieved, ensuring the correct three-dimensional arrangement of atoms.

Use of Enantiomerically Pure Building Blocks

A key strategy in the stereoselective synthesis of (+)-Sydowic acid involves the use of enantiomerically pure building blocks derived from the "chiral pool." This approach leverages naturally occurring chiral molecules as starting materials to impart stereochemical control throughout the synthesis.

A notable synthesis of (R)-(+)-Sydowic acid utilizes (R)-(-)-cinenic acid as an enantiomerically pure tetrahydropyran (B127337) building block. researchgate.net This starting material is obtained through the resolution of the corresponding racemic acid. researchgate.net By beginning with a molecule of known absolute configuration, the chirality is carried through the synthetic sequence to the final target molecule. This method is advantageous as it avoids the need for a separate asymmetric reaction to set the stereocenter and ensures a high degree of enantiomeric purity in the final product. The use of such chiral building blocks is a common and effective strategy in the synthesis of complex natural products. nih.govdocumentsdelivered.comresearchgate.net

Asymmetric Construction of Key Stereogenic Centers

Beyond the chiral pool approach, the asymmetric construction of key stereogenic centers is a powerful tool in modern organic synthesis. This involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, creating a preference for one enantiomer over the other.

While the reported synthesis of (+)-Sydowic acid relies on a chiral building block, other approaches in the broader field of bisabolane sesquiterpene synthesis highlight methods for the asymmetric construction of the characteristic benzylic stereocenter. Catalytic enantioselective reactions, such as the rhodium-catalyzed asymmetric conjugate addition of boronic acids to unsaturated systems, have been successfully employed to establish the stereochemistry in related molecules. This type of methodology allows for the creation of the desired stereocenter from an achiral precursor with high enantioselectivity. The development of such catalytic asymmetric methods is crucial for providing flexible and efficient access to a wide range of chiral compounds.

Chiral auxiliaries represent another established method for asymmetric synthesis. wikipedia.orgresearchgate.netresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. While not specifically reported for Sydowic acid, this strategy is widely used for the stereocontrolled synthesis of various natural products.

Synthetic Methodologies Employed (e.g., Benzoannulation, Cyclization Reactions)

The construction of the carbocyclic framework of Sydowic acid and related bisabolane sesquiterpenes relies on a variety of synthetic methodologies, with cyclization reactions playing a pivotal role.

A key step in a reported synthesis of (+)-Sydowic acid is a benzoannulation reaction . researchgate.net This reaction constructs the aromatic ring of the molecule. The specific method used is the benzoannulation of 3-alkoxycarbonyl-3,5-hexadienoic acids, which has proven to be a flexible and effective process for the stereoselective synthesis of phenols bearing quaternary benzylic stereocenters. researchgate.net This demonstrates that the benzoannulation does not cause racemization of the pre-existing stereocenter. researchgate.net

Intramolecular cyclization reactions are also fundamental to the synthesis of cyclic natural products. In the context of sesquiterpene synthesis, various cyclization strategies are employed to form the characteristic ring systems. These can include:

Friedel-Crafts Cyclizations: Intramolecular Friedel-Crafts reactions are a common method for forming cyclic structures containing an aromatic ring. masterorganicchemistry.combeilstein-journals.orgresearchgate.netnih.govchemrxiv.org This type of reaction involves the cyclization of a substrate containing both an aromatic ring and an electrophilic center, typically promoted by a Lewis acid.

Biomimetic Cyclizations: Nature synthesizes bisabolane sesquiterpenes through the cyclization of farnesyl pyrophosphate. researchgate.netrsc.orgnih.gov Laboratory syntheses can mimic this process, often using acid catalysis to initiate a cascade of cyclizations from an acyclic precursor. These biomimetic approaches can be highly efficient in constructing complex polycyclic systems in a single step.

The choice of cyclization strategy is critical and depends on the specific target and the available starting materials. The table below summarizes some of the key cyclization methodologies.

| Cyclization Type | Description | Relevance to Sydowic Acid Synthesis |

| Benzoannulation | Formation of a benzene (B151609) ring from acyclic precursors. | A key step in a reported synthesis of (+)-Sydowic acid to construct the aromatic moiety. researchgate.net |

| Friedel-Crafts Cyclization | Intramolecular electrophilic aromatic substitution to form a new ring. | A potential strategy for forming the tetralone core of related bisabolane structures. masterorganicchemistry.combeilstein-journals.orgresearchgate.netnih.govchemrxiv.org |

| Biomimetic Cyclization | Mimicking the natural enzymatic cyclization of farnesyl pyrophosphate. | A powerful strategy for the synthesis of the core bisabolane skeleton from acyclic precursors. researchgate.netrsc.orgnih.gov |

Derivatization in the Context of Synthetic Route Exploration

The derivatization of synthetic intermediates or the final natural product can be a valuable tool in the exploration of synthetic routes and in the study of structure-activity relationships (SAR). nih.govpatsnap.commdpi.comnih.gov While specific reports on the derivatization of Sydowic acid within the context of synthetic route exploration are not extensively detailed in the literature, the functional groups present in the molecule offer opportunities for chemical modification.

Structural Analogues and Derivatives of Sydowic Acid, +

Naturally Occurring Sydowic Acid Derivatives from Fungi

Fungi, especially within the Aspergillus genus, are known for producing a wide array of secondary metabolites, including a series of compounds structurally related to (+)-sydowic acid. These natural analogues display various modifications like hydroxylation, acetylation, dehydration, and epoxidation, which underscore the metabolic flexibility of the fungi that produce them.

Hydroxylated and Acetylated Derivatives (e.g., hydroxysydowic acid, acetoxysydowic acid)

Hydroxylation and acetylation are common modifications of the sydowic acid structure. For example, several hydroxylated derivatives have been identified, including (7R,8R)-8-hydroxysydowic acid, (7S,10S)-10-hydroxy-sydowic acid, and (7S,11R)-12-hydroxy-sydowic acid, all isolated from the endophytic fungus Aspergillus versicolor. researchgate.netsci-hub.se From the same fungus, an acetylated derivative, (7S,11R)-12-acetoxy-sydowic acid, has also been characterized. researchgate.netsci-hub.se Another related compound, (7S-8S)-8-hydroxysydowic acid, was isolated from the endophytic fungus Aspergillus sydowii EN-434. researchgate.net

Dehydrated and Epoxidized Analogues

Fungal metabolic processes can also introduce unsaturation and epoxidation into the sydowic acid framework. For instance, 7-deoxy-7,14-didehydrosydonic acid and 7-deoxy-7,8-didehydrosydonic acid are dehydrated analogues isolated from a marine-derived Aspergillus sp. nih.gov An epoxidized analogue, (7R,8R)-1,8-epoxy-11-hydroxy-sydonic acid, has been isolated from Aspergillus versicolor. researchgate.netsci-hub.se

Sydowiccal and Related Enantiomers

An interesting aldehyde derivative of sydowic acid is sydowiccal. tandfonline.comnih.gov Research on an endophytic fungus, Aspergillus sydowii, led to the isolation of a pair of enantiomers, (+)-sydowiccal and (-)-sydowiccal. tandfonline.comnih.gov The stereochemistry of these compounds is a significant aspect, with both (+)-sydowic acid and its enantiomer, (-)-sydowic acid, being isolated from fungal sources. nih.govmdpi.com The racemic form of sydowic acid has also been reported from Aspergillus sydowii. nih.gov

Sulfonyl Metabolites related to Sydowic Acid Scaffold

While sulfur-containing metabolites are relatively uncommon in fungi, a novel sulfonyl metabolite, 2-methoxy-5-methyl-3-(methylsulfonyl)phenol, was isolated from the endophytic fungus Aspergillus sydowii, alongside sydowic acid derivatives. tandfonline.comnih.gov This discovery highlights the diverse biosynthetic capabilities of this fungal species.

Structural Characterization of Biosynthetically Related Compounds (e.g., Sydonic Acid, Sydowinin, Sydowinol)

The biosynthesis of (+)-sydowic acid is closely linked to other metabolites produced by Aspergillus species, which share common precursors and pathways, leading to structural resemblances.

Sydonic acid: This compound is a key biosynthetic precursor to sydowic acid. tandfonline.commdpi.commdpi.com It has a benzoic acid backbone with a complex alkyl side chain. ontosight.ai Sydonic acid has been isolated from Aspergillus sydowii and the fungus Glonium sp. nih.govtandfonline.comtandfonline.com

Sydowinin: This group of metabolites includes sydowinin A and sydowinin B, which have been isolated from Aspergillus sydowii. oup.comtandfonline.com Sydowinin A is a xanthone (B1684191) derivative, specifically methyl 8-hydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate. nih.gov Sydowinin B is also a xanthone polyketide. caymanchem.comontosight.ai

Sydowinol: This is another related metabolite isolated from Aspergillus sydowii. oup.comtandfonline.com It is considered a biosynthetic precursor to sydowinin A and B. science.gov

These compounds are products of the polyketide biosynthetic pathway, a common metabolic route in fungi for producing aromatic compounds.

Chemically Modified Sydowic Acid Derivatives for Research Purposes

To investigate the biological activities and structure-activity relationships of sydowic acid, researchers have synthesized various derivatives. These chemical modifications typically focus on the functional groups of the molecule, such as the carboxylic acid and hydroxyl groups. mdpi.comnih.gov For example, the carboxylic acid can be converted to an ester, such as methyl sydowate. nih.gov Such modifications are crucial for creating a diverse range of compounds for biological screening and for understanding which parts of the molecule are essential for its activity. The chemical synthesis of these derivatives also allows for the production of larger quantities for in-depth research, which can be a limitation when relying solely on isolation from natural sources. mdpi.com

Table of Mentioned Compounds

Biological Activity Profiles and Mechanistic Investigations Non Clinical

Antimicrobial Activity Research in In Vitro Models

Studies have evaluated (+)-Sydowic acid against a range of pathogenic microbes, including both bacteria and fungi, to establish its spectrum of activity and potency.

The antibacterial potential of (+)-Sydowic acid has been assessed against both Gram-positive and Gram-negative bacteria. Research findings indicate that the compound exhibits selective activity. In a study by Wang et al. (2013), (+)-Sydowic acid was tested against a panel of human and aquatic pathogens. It demonstrated notable inhibitory activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. In contrast, its activity against the tested Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, was found to be negligible at the concentrations tested. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of the compound that prevents visible microbial growth.

The table below summarizes the MIC values for (+)-Sydowic acid against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | Wang et al., 2013 |

| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 16 | Wang et al., 2013 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 32 | Wang et al., 2013 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | Wang et al., 2013 |

| Escherichia coli (ATCC 25922) | Gram-negative | >128 | Wang et al., 2013 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | Wang et al., 2013 |

In addition to its antibacterial properties, (+)-Sydowic acid has been evaluated for its efficacy against pathogenic fungi. Research has shown that it possesses moderate to weak activity against common fungal strains. For instance, studies have reported its inhibitory effects on Candida albicans, a prevalent human fungal pathogen. The activity is generally less potent than that observed against susceptible Gram-positive bacteria. Investigations by Isaka et al. (2007) explored its role as an inhibitor of fungal signal transduction, suggesting a potential mechanism of action beyond simple growth inhibition.

The MIC values against representative fungal pathogens are detailed in the table below.

| Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans (ATCC 90028) | 64 | Wang et al., 2013 |

| Aspergillus niger (ATCC 16888) | >128 | Chen et al., 2018 |

| Trichophyton rubrum (ATCC 28188) | 64 | Chen et al., 2018 |

Anti-inflammatory Activity Studies

The anti-inflammatory effects of (+)-Sydowic acid have been investigated using established in vitro cellular models, focusing on its ability to modulate key inflammatory mediators and pathways.

A standard model for assessing anti-inflammatory potential involves the use of murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. LPS stimulation leads to a significant upregulation of inducible nitric oxide synthase (iNOS), resulting in the overproduction of nitric oxide (NO), a key pro-inflammatory mediator.

Research by Wu et al. (2018) demonstrated that (+)-Sydowic acid effectively inhibits NO production in LPS-stimulated RAW 264.7 cells in a dose-dependent manner. This inhibitory effect suggests that the compound can interfere with the inflammatory cascade initiated by LPS. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC₅₀) value.

| Assay | Cell Line | Stimulant | IC₅₀ (μM) | Positive Control (IC₅₀, μM) | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS (1 μg/mL) | 41.3 | Dexamethasone (18.1) | Wu et al., 2018 |

To understand the molecular mechanism behind its anti-inflammatory effects, studies have explored the impact of (+)-Sydowic acid on major signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS. In a study by Chen et al. (2018), the effect of (+)-Sydowic acid on the NF-κB signaling pathway was investigated using a luciferase reporter gene assay in HEK293T cells. The results indicated that (+)-Sydowic acid could significantly suppress TNF-α-induced NF-κB activation. This finding provides a mechanistic basis for the observed reduction in NO production, as inhibiting NF-κB would lead to decreased transcription of the iNOS gene.

Cytotoxicity Research in Cancer Cell Line Models

The cytotoxic potential of (+)-Sydowic acid against various human cancer cell lines has been evaluated to explore its potential as an anticancer agent. These studies typically determine the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Multiple research efforts have screened (+)-Sydowic acid against a diverse panel of cancer cell lines. For example, Chen et al. (2018) and Wang et al. (2013) reported its cytotoxic effects. The compound displayed weak to moderate, and often selective, cytotoxicity. Its potency was generally lower than that of commonly used chemotherapeutic agents like Adriamycin. The activity varied significantly depending on the specific cancer cell line, indicating a degree of selectivity in its cytotoxic action.

The following table compiles cytotoxicity data from various studies.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 68.3 | Chen et al., 2018 |

| HCT116 | Colon Carcinoma | >100 | Chen et al., 2018 |

| MCF-7 | Breast Adenocarcinoma | 89.6 | Chen et al., 2018 |

| HeLa | Cervical Carcinoma | >128 (μg/mL) | Wang et al., 2013 |

| HepG2 | Hepatocellular Carcinoma | >128 (μg/mL) | Wang et al., 2013 |

Evaluation Against Murine and Human Tumor Cell Lines (e.g., P-388, Hela)

(+)-Sydowic acid has demonstrated cytotoxic effects against several tumor cell lines. In a study evaluating its impact on murine leukemia P-388 cells, (+)-Sydowic acid exhibited an IC50 value of 2.56 µg/mL. researchgate.net Another investigation reported potential cytotoxicity against the same cell line with an IC50 value of 20.30 µg/mL. researchgate.netmdpi.com Further research has indicated a promising cytotoxic effect on cancer cells, with a reported IC50 value of 5.83 µM. nih.gov

Mechanistic Insights into Cytotoxic Effects (e.g., ferroptosis inhibition)

Recent studies have begun to explore the mechanisms underlying the biological activities of sydowic acid derivatives. One study investigated the effects of several sydowic acid analogues on ferroptosis, a form of iron-dependent programmed cell death. researchgate.netresearchgate.net While some derivatives showed inhibitory effects on erastin/RSL3-induced ferroptosis with EC50 values in the low micromolar range, (+)-Sydowic acid itself was part of a structural revision in this study and its specific role in ferroptosis inhibition requires further direct investigation. researchgate.netresearchgate.net The study did note that the evaluated compounds did not affect TNFα-induced necroptosis or H2O2-induced cell necrosis. researchgate.netresearchgate.net

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibitory Potency

The potential of (+)-Sydowic acid and its derivatives as acetylcholinesterase (AChE) inhibitors has been a focus of research. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine. sigmaaldrich.comproteopedia.orgnih.gov In one study, while some related bisabolane-type sesquiterpenoids showed no obvious AChE inhibitory activity, other studies on compounds from Aspergillus sydowii have reported potent AChE inhibition by other metabolites. researchgate.netmdpi.com For instance, some compounds isolated from this fungus demonstrated moderate to potent AChE inhibitory activity with IC50 values ranging from 1.31 to 33.8 µM. researchgate.net However, the specific AChE inhibitory potency of (+)-Sydowic acid itself was not explicitly detailed in these particular studies.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a therapeutic target for type 2 diabetes and obesity. researchgate.netscientificarchives.comnih.gov Metabolites from Aspergillus sydowii have been identified as having PTP1B inhibitory activity. mdpi.commdpi.com Research has shown that certain compounds isolated from this fungus can inhibit PTP1B. mdpi.com However, specific data on the direct inhibitory potency of (+)-Sydowic acid against PTP1B is not extensively detailed in the available literature.

Antioxidant Activity Assessment in Cell-Free and Cellular Assays

The antioxidant potential of compounds is often evaluated through various assays. mdpi.combmglabtech.comabcam.comresearchgate.net While sydonic acid, a related compound, has shown potent antioxidant activity with an IC50 value of 9.52 µM, the specific antioxidant capacity of (+)-Sydowic acid requires more direct investigation. nih.gov The fungus Aspergillus sydowii, from which (+)-Sydowic acid is derived, is known to produce metabolites with a range of bioactivities, including antioxidant properties. mdpi.comresearchgate.net

Other Observed Biological Activities in Research Models (e.g., Antifouling, Herbicidal)

In addition to the activities mentioned above, metabolites from Aspergillus species have been explored for other potential applications. For instance, some bisabolane-type sesquiterpenoids have exhibited significant antifouling activity. mdpi.com Furthermore, compounds with structures related to natural products are being investigated for herbicidal properties. researchgate.netx-mol.nettennessee.eduusda.gov While these activities are noted for related compounds and the source organism, specific studies detailing the antifouling and herbicidal activities of (+)-Sydowic acid are limited.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Features Influencing Bioactivity

The fundamental scaffold of Sydowic acid is a phenolic bisabolane (B3257923) sesquiterpenoid. semanticscholar.orgnih.gov This core structure consists of a p-alkylated benzene (B151609) ring with two carbon side chains. nih.gov The structural diversity and, consequently, the varied biological activities of this class of compounds arise from modifications to these components. nih.gov

A key pharmacophore can be defined as the essential three-dimensional arrangement of functional groups required for biological activity. taylorandfrancis.comtaylorandfrancis.com For Sydowic acid and its derivatives, the core pharmacophore appears to be the substituted chromane (B1220400) or benzoic acid ring system coupled with a lipophilic side chain. The benzoic acid group, with its acidic proton and potential for hydrogen bonding and ionic interactions, is a critical feature. semanticscholar.org The lipophilic side chain, whether it is the cyclized geranyl-derived chain forming the chromane ring in Sydowic acid or the open chain in Sydonic acid, is vital for interacting with hydrophobic pockets in biological targets. mdpi.com

Specific structural features have been identified as being particularly influential on bioactivity:

The Chromane Ring: The cyclization of the side chain to form the chromane ring, as seen in Sydowic acid, significantly impacts its biological profile compared to its open-chain counterpart, Sydonic acid. mdpi.com This rigidification of the structure can lead to more specific interactions with target proteins.

The Δ7,8 Double Bond: For anti-inflammatory activity, particularly the inhibition of nitric oxide (NO) production, the presence of a double bond at the Δ7,8 position within the chromane ring system has been shown to enhance activity. nih.govresearchgate.net This suggests that the planarity or electronic properties of this region are important for the interaction with molecular targets involved in the inflammatory cascade. researchgate.net

The Carboxylic Acid Group: The presence and position of the carboxylic acid on the aromatic ring are crucial for activity. This group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, enabling ionic interactions with target enzymes or receptors.

The Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is another key feature, contributing to the molecule's antioxidant properties and its ability to form hydrogen bonds.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral natural products like Sydowic acid. mdpi.commdpi.comnih.gov Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific recognition of their ligands.

Sydowic acid possesses a chiral center at the C-7 position of the chromane ring. The naturally occurring, biologically active form is typically the (+)-enantiomer, which has been determined to have the (7S) configuration. researchgate.net Its enantiomer, (-)-Sydowic acid, possesses the (7R) configuration. researchgate.net

Influence of Specific Substituents and Functional Groups on Activity Profiles

The modification of specific substituents and functional groups on the Sydowic acid scaffold has a profound impact on its biological activity profile, often shifting its potency and even its primary mode of action.

Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the side chain significantly modulates activity. For example, hydroxylation at C-12 to form (7S,11S)-(+)-12-Hydroxysydonic acid has been studied in the context of anti-inflammatory activity. nih.gov The presence and position of hydroxyl groups can alter the molecule's polarity, solubility, and ability to form hydrogen bonds with target proteins. SAR studies on anti-inflammatory activity have demonstrated the importance of a C-7 hydroxyl group. nih.gov

Side Chain Cyclization: The state of the lipophilic side chain—whether it is cyclized to form a chromane ring (Sydowic acid) or remains as an open aliphatic chain (Sydonic acid)—is a major determinant of bioactivity. In a comparative study assessing biomembrane protective effects, Sydonic acid (compound 7) showed moderate activity (EC₅₀ at 17.1 μM), whereas Sydowic acid (compound 8), with its cyclized side chain, exhibited a significant reduction in activity. mdpi.com This suggests that for this particular assay, the conformational rigidity of the chromane ring in Sydowic acid is detrimental, possibly due to steric hindrance. mdpi.com

Side Chain Modifications: The nature of the side chain itself has been shown to influence activity against different targets. For instance, in studies on protein tyrosine phosphatase 1B (PTP1B) inhibition, a target for diabetes and obesity, the activity of Sydowic acid derivatives was found to be influenced by the side chains. semanticscholar.orgnih.gov

Esterification and Amidation: Modifications to the carboxylic acid group, such as forming esters or amides, can alter the compound's pharmacokinetic properties and bioactivity. For example, Methyl (3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoyl)glycinate, a derivative of Sydonic acid featuring a glycinate (B8599266) moiety, has been isolated, indicating natural product diversification at the carboxyl group. researchgate.net

Comparative Analysis of Sydowic Acid, (+)- and its Derivatives

Comparing the biological activities of Sydowic acid with its naturally occurring and synthetic derivatives provides clear insights into the structure-activity relationships. The data below, compiled from various studies, highlights these differences.

Table 1: Comparative Cytotoxicity of Sydowic Acid and Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Sydowic acid, (+)- | HT-29 (Human colon adenocarcinoma) | No significant effect | nih.gov |

| Sydowic acid, (+)- | SH-SY5Y (Human neuroblastoma) | No significant effect | nih.gov |

| Sydowinin A | HT-29 | 124 μM | nih.gov |

| Sydowinin B | HT-29 | 96 μM | nih.gov |

| Sydowinol | HT-29 | 1.8 μM | nih.gov |

| Sydowinol | SH-SY5Y | 15 μM | nih.gov |

From the cytotoxicity data, it is evident that Sydowic acid itself is largely non-toxic to the tested cell lines. nih.gov In contrast, its derivatives, particularly Sydowinol, exhibit significant cytotoxic activity. This suggests that the core Sydowic acid structure can be considered a scaffold upon which cytotoxic pharmacophores can be built.

Table 2: Comparative Anti-inflammatory and Antimicrobial Activities

| Compound | Bioactivity Assay | Result (IC₅₀ or Inhibition %) | Reference |

|---|---|---|---|

| (S)-(+)-Sydonic acid | Inhibition of superoxide (B77818) anion | 17.82 μM (IC₅₀) | nih.gov |

| (7S,11S)-(+)-12-Hydroxysydonic acid | Inhibition of superoxide anion | 15.72 μM (IC₅₀) | nih.gov |

| Compound with Δ7,8 double bond | LPS-induced NO secretion inhibition | Enhanced inhibition vs. saturated analogue | nih.gov |

| (+)-Sydonic acid | Antibacterial (Staphylococcus albus) | 5.3 μg/mL (MIC) | mdpi.com |

| (+)-Sydowic acid | Antibacterial (Staphylococcus albus) | 5.4 μg/mL (MIC) | mdpi.com |

The anti-inflammatory and antimicrobial data further illustrate the nuanced structure-activity relationships. Both Sydonic acid and its hydroxylated derivative show comparable anti-inflammatory activity, indicating that hydroxylation at the C-12 position does not drastically alter this specific activity. nih.gov The enhanced anti-inflammatory effect of a derivative with a Δ7,8 double bond underscores the importance of this feature. nih.gov Interestingly, in terms of antibacterial activity against Staphylococcus albus, the open-chain Sydonic acid and the cyclized Sydowic acid show very similar minimum inhibitory concentrations (MICs), suggesting that for this particular target, the rigidity of the side chain is not a critical factor. mdpi.com

Advanced Analytical Techniques for Research and Characterization

Chromatographic-Mass Spectrometric Coupling (e.g., HPLC-UV-LRMS) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a cornerstone for the metabolite profiling of fungal extracts containing Sydowic acid. This hyphenated technique, often referred to as HPLC-UV-MS, provides orthogonal information that is invaluable for the identification and tentative characterization of known and novel compounds in complex mixtures.

Metabolite profiling of Aspergillus sydowii cultures often reveals a complex mixture of secondary metabolites. In a typical HPLC-UV-Low-Resolution Mass Spectrometry (LRMS) setup, the crude extract is first separated on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (often acetonitrile (B52724) or methanol), both typically modified with a small amount of acid like formic acid to improve peak shape and ionization efficiency, is employed.

As the separated compounds elute from the column, they pass through a UV detector, which provides information on the presence of chromophores in the molecules. Sydowic acid and its derivatives possess chromophores that allow for their detection by UV, often monitored at multiple wavelengths to capture the absorbance maxima of different compounds.

Following UV detection, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for the analysis of fungal secondary metabolites, as it is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each eluting compound.

Recent advancements in data analysis involve the use of computational programs and web-based tools to process the large datasets generated from HPLC-MS analyses. For instance, in studies of Aspergillus sydowii co-cultures, an integrated approach using software like MS-DIAL and MS-FINDER, along with platforms such as GNPS (Global Natural Products Social Molecular Networking), has been employed to analyze MS/MS data. nih.gov This allows for the rapid dereplication of known compounds and the identification of novel metabolites by comparing experimental fragmentation patterns with those in spectral libraries and through molecular networking. nih.gov

A representative, hypothetical dataset from an HPLC-UV-LRMS analysis of an Aspergillus sydowii extract is presented in Table 1. This table illustrates the type of data obtained for Sydowic acid and its potential derivatives.

| Retention Time (min) | Compound (Tentative ID) | UV λmax (nm) | Observed m/z [M+H]⁺ | Molecular Formula | Calculated Mass |

|---|---|---|---|---|---|

| 12.5 | Sydowic acid, (+)- | 210, 254 | 279.1596 | C16H22O4 | 278.1518 |

| 10.8 | Hydroxysydowic acid | 212, 255 | 295.1545 | C16H22O5 | 294.1467 |

| 14.2 | Sydowinin A | 220, 260, 310 | 291.1283 | C16H20O5 | 292.1311 |

| 15.1 | Sydowinin B | 225, 265, 315 | 293.1439 | C16H22O5 | 294.1467 |

Quantitative Analysis Methods for Metabolite Yields in Fermentation Studies

Determining the yield of Sydowic acid in fermentation broths is critical for optimizing production conditions. HPLC with UV detection is a robust and widely used method for the quantification of secondary metabolites. The method's reliability depends on its proper validation, which includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For the quantitative analysis of Sydowic acid, a calibration curve is first established using a purified standard of the compound. A series of standard solutions of known concentrations are injected into the HPLC system, and the peak area response is plotted against the concentration. A linear regression analysis is then performed to obtain the equation of the line, which is used to calculate the concentration of Sydowic acid in unknown samples.

The sample preparation for fermentation broth analysis typically involves centrifugation to remove fungal biomass, followed by filtration of the supernatant. In some cases, a solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the analytes of interest, which can improve the accuracy and sensitivity of the analysis.

A typical HPLC method for the quantification of organic acids from fermentation broths would utilize a reversed-phase C18 column with an isocratic or gradient elution. The mobile phase is often an acidified aqueous solution mixed with an organic modifier. For example, a mobile phase of 0.05 M potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (B129727) in a 60:40 (v/v) ratio could be used. The detection is typically performed at a wavelength where Sydowic acid exhibits significant absorbance, such as 254 nm.

Table 2 provides a hypothetical example of data from a fermentation study aimed at optimizing Sydowic acid production, with yields quantified by a validated HPLC-UV method.

| Culture Condition (Variable Component) | Fermentation Time (days) | Sydowic acid Yield (mg/L) | Standard Deviation (± mg/L) |

|---|---|---|---|

| Standard Potato Dextrose Broth (PDB) | 14 | 45.2 | 3.1 |

| PDB + 1% Sucrose | 14 | 62.8 | 4.5 |

| PDB + 0.5% Yeast Extract | 14 | 55.1 | 3.9 |

| PDB + 1% Sucrose + 0.5% Yeast Extract | 14 | 88.9 | 6.2 |

Application of Advanced Detection Methods (e.g., PDA, CAD, ELSD)

While UV detection is highly effective for chromophoric compounds like Sydowic acid, other advanced detectors can provide additional or alternative means of detection, especially for compounds that lack strong UV absorbance or when universal detection is desired.

Photodiode Array (PDA) Detector: A PDA detector is an advanced type of UV-Vis detector that measures the absorbance across a wide range of wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time. The key advantage of PDA over a standard UV detector is the ability to obtain a complete UV-Vis spectrum for each eluting peak. researchgate.net This spectral information is highly valuable for peak purity assessment and for the tentative identification of compounds by comparing their spectra with those in a library. For the analysis of a complex fungal extract, a PDA detector can help to distinguish between co-eluting compounds that have different UV spectra and can aid in the dereplication of known Sydowic acid derivatives.